Ethyl 2-cyano-3-(4-nitrophenyl)acrylate

Description

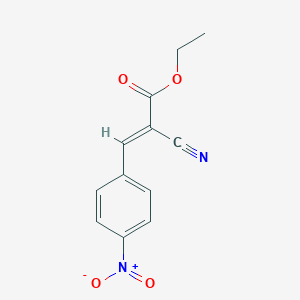

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-2-cyano-3-(4-nitrophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c1-2-18-12(15)10(8-13)7-9-3-5-11(6-4-9)14(16)17/h3-7H,2H2,1H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVACJZRCOWZWPY-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC=C(C=C1)[N+](=O)[O-])/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2286-33-1 | |

| Record name | ETHYL ALPHA-CYANO-4-NITROCINNAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Colloidal Polystyrene-Supported Catalysts

Recent advancements in green chemistry have enabled the synthesis of ethyl 2-cyano-3-(4-nitrophenyl)acrylate using water as a solvent and colloidal polystyrene-supported imidazolidinone catalysts. This method eliminates the need for volatile organic solvents and enhances catalyst recyclability.

Procedure :

-

Reactants : 4-Nitrobenzaldehyde (0.2 mmol) and ethyl cyanoacetate (4.0 mmol).

-

Catalyst : Colloidal polystyrene-supported imidazolidinone (5 mol%).

-

Conditions : Reactions proceed under nitrogen at 60°C for 5 hours, followed by extraction with ethyl acetate and purification via recrystallization.

Key Advantages :

-

Solvent Sustainability : Water replaces toluene or other hydrocarbons, reducing environmental impact.

-

Catalyst Recovery : Magnetic separation allows for catalyst reuse without significant loss in activity.

-

Selectivity : High product selectivity (>95%) is achieved, as confirmed by NMR analysis.

Comparative Analysis of Synthetic Methodologies

Performance Metrics

The table below contrasts key parameters of the two primary methods:

Mechanistic Considerations

The Knoevenagel condensation proceeds via deprotonation of ethyl cyanoacetate by the base or catalyst, forming a nucleophilic enolate. This intermediate attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde, followed by dehydration to yield the α,β-unsaturated product. Heterogeneous catalysts enhance this process by providing surface-active sites that stabilize transition states and improve reaction kinetics .

Chemical Reactions Analysis

Ethyl 2-cyano-3-(4-nitrophenyl)acrylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The cyano group can be reduced to an amine group using reagents like lithium aluminum hydride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, lithium aluminum hydride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In the realm of organic chemistry, Ethyl 2-cyano-3-(4-nitrophenyl)acrylate serves as a versatile building block for synthesizing more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic additions and cycloadditions, making it valuable for creating heterocyclic compounds .

Biology

The compound has been investigated for its biological activities, particularly as an enzyme inhibitor . Research indicates that it can inhibit specific enzymes by binding to their active sites, thus preventing substrate interaction. This property makes it a candidate for studying protein-ligand interactions and enzyme kinetics .

Antimicrobial Properties : this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have demonstrated its potential to inhibit microbial growth through interactions with microbial enzymes or cellular components.

Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as A549 (lung adenocarcinoma) and HepG2 (liver cancer). The structure-activity relationship studies highlight the importance of the cyano and nitro groups in enhancing anticancer activity. For instance, the IC50 values for A549 cells were reported at 36 µM, indicating effective inhibition .

| Cell Line | Inhibition Concentration (IC50) | Mechanism |

|---|---|---|

| A549 | 36 µM | Enzyme inhibition |

| HepG2 | Not specified | Cell cycle arrest |

Medical Applications

This compound is being explored for its potential use in pharmaceuticals, particularly in developing drugs that target specific enzymes or receptors involved in disease processes. Its ability to modulate biological pathways positions it as a promising candidate in medicinal chemistry .

Industrial Applications

In industry, this compound is utilized in producing specialty chemicals and materials with tailored properties. Its unique functional groups enable the synthesis of polymers and other materials that require specific chemical characteristics. This versatility makes it valuable in various applications ranging from coatings to pharmaceuticals .

Mechanism of Action

The mechanism by which Ethyl 2-cyano-3-(4-nitrophenyl)acrylate exerts its effects depends on the specific application. In enzyme inhibition studies, the compound may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved vary based on the specific enzyme or receptor being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Electronic Properties and Reactivity

The electronic nature of the substituent on the phenyl ring significantly influences the compound’s reactivity, spectroscopic properties, and applications. Below is a comparative analysis with key analogues:

Table 1: Substituent Effects on Key Properties

Key Observations:

- Nitro Substituent (NO$_2$): The nitro group’s strong electron-withdrawing nature (EWG) enhances the electrophilicity of the α,β-unsaturated system, making this compound highly reactive in conjugate additions and cycloadditions. This is reflected in its high synthesis yield (87%) under optimized conditions .

- Methoxy Substituent (OCH$_3$): The methoxy group acts as an electron-donating group (EDG) via resonance, reducing the electrophilicity of the acrylate system. This results in lower reactivity compared to the nitro analogue, as evidenced by a reduced yield (67%) in similar reactions .

- Fluoro Substituent (F): Fluorine’s inductive electron-withdrawing effect moderately activates the acrylate system, though less effectively than nitro. The NMR signals for aromatic protons are upfield-shifted compared to the nitro derivative, indicating reduced deshielding .

- Methyl Substituent (CH$_3$): The electron-donating methyl group further decreases reactivity, making this compound less suitable for reactions requiring strong electrophilic activation .

Spectroscopic Differentiation

Nuclear Magnetic Resonance (NMR):

- Nitro Derivative: The aromatic protons resonate at δ 8.32–8.26 and 8.10–8.04 due to the nitro group’s deshielding effect. The vinylic proton appears as a singlet at δ 8.24 .

- Methoxy Derivative: Aromatic protons are upfield (δ 7.16 and 8.09), with the methoxy group causing resonance-assisted shielding .

- Fluoro Derivative: Splitting patterns in $^1$H NMR (e.g., δ 8.07–8.01 and 7.25–7.19) reflect fluorine’s para-substitution and its minor electronic effects .

Infrared (IR) Spectroscopy:

- The nitro compound shows strong absorption bands at 2226 cm$^{-1}$ (C≡N stretch) and 1720 cm$^{-1}$ (ester C=O), with additional peaks at 1515 and 1347 cm$^{-1}$ (asymmetric and symmetric NO$_2$ stretches) .

- Methoxy analogues exhibit a characteristic C–O–C stretch near 1250 cm$^{-1}$, absent in nitro derivatives .

Biological Activity

Ethyl 2-cyano-3-(4-nitrophenyl)acrylate (C12H10N2O4) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Synthesis

This compound is synthesized through a Knoevenagel condensation reaction involving ethyl cyanoacetate and 4-nitrobenzaldehyde in the presence of a base such as piperidine. The reaction proceeds under reflux conditions, yielding the target compound with a molecular weight of 246.22 g/mol .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism involves interaction with microbial enzymes or cellular components, although specific pathways remain to be fully elucidated .

Anticancer Activity

The compound has also been evaluated for its anticancer properties . In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, including A549 (lung adenocarcinoma) and HepG2 (liver cancer) cells. The structure-activity relationship (SAR) studies highlight the importance of the cyano and nitro groups in enhancing anticancer activity .

| Cell Line | Inhibition Concentration (IC50) | Mechanism |

|---|---|---|

| A549 | 36 µM | Enzyme inhibition |

| HepG2 | Not specified | Cell cycle arrest |

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

- Cyano Group : This functional group may interact with enzymes, potentially acting as a competitive inhibitor by binding to the active site and preventing substrate access.

- Nitro Group : The nitro group can undergo reduction within biological systems, leading to reactive intermediates that may disrupt cellular functions or induce apoptosis in cancer cells .

Case Studies

- Anticancer Evaluation : A study published in PMC reported that this compound showed promising anticancer activity against various human cancer cell lines, emphasizing its potential in drug development .

- Antimicrobial Testing : Another study focused on the antimicrobial properties of this compound, demonstrating its effectiveness against Gram-positive and Gram-negative bacteria, thus supporting its application in medicinal chemistry .

Comparative Analysis

When compared to similar compounds such as Ethyl cyanoacetate and Entacapone, this compound stands out due to its unique combination of functional groups which enhance its biological activities:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Ethyl cyanoacetate | Cyano group only | Limited biological activity |

| Entacapone | COMT inhibitor | Anticancer properties |

| This compound | Cyano + Nitro groups | Antimicrobial & Anticancer |

Q & A

Q. What are the standard synthetic methodologies for preparing Ethyl 2-cyano-3-(4-nitrophenyl)acrylate?

The compound is typically synthesized via the Knoevenagel condensation between ethyl cyanoacetate and 4-nitrobenzaldehyde. Catalysts such as quinine under solvent-free conditions or protic ionic liquids under ultrasonic irradiation significantly enhance reaction efficiency, yielding up to 87% . Key parameters include:

- Catalyst : Quinine (organocatalyst) or [BMIM]BF₄ (ionic liquid).

- Conditions : Solvent-free, 50–80°C, 1–3 hours.

- Workup : Recrystallization from ethanol or column chromatography.

Q. How is the structure of this compound confirmed experimentally?

Spectroscopic and crystallographic methods are employed:

- ¹H/¹³C NMR : Peaks at δ 8.35 (d, 2H, aromatic), 8.30 (s, 1H, acrylate β-H), and 4.43 (q, 2H, -OCH₂CH₃) confirm the E-configuration and substituent positions .

- IR : Bands at 2226 cm⁻¹ (C≡N) and 1720 cm⁻¹ (C=O) validate functional groups .

- X-ray diffraction : Monoclinic crystal systems with mean (C–C) bond lengths of 0.004 Å resolve spatial arrangements .

Q. What solvents are optimal for recrystallization and purification?

Ethanol and methanol are preferred due to the compound’s moderate polarity. Recrystallization in ethanol achieves >95% purity, while chromatography using ethyl acetate/hexane (3:7) resolves byproducts .

Q. How stable is this compound under varying conditions?

- Thermal stability : Decomposes above 200°C; store at 2–8°C.

- Light sensitivity : Nitro groups may undergo photodegradation; use amber vials for long-term storage .

Advanced Research Questions

Q. What mechanistic insights explain the role of organocatalysts in the Knoevenagel condensation?

Quinine acts as a bifunctional catalyst , activating both the aldehyde (via H-bonding) and the cyanoacetate (via base-mediated deprotonation). Solvent-free conditions reduce activation energy, accelerating imine intermediate formation . Comparative studies show ionic liquids (e.g., [BMIM]BF₄) improve yields by 15–20% versus traditional bases .

Q. How do substituents influence crystallographic packing and polymorphism?

The nitro group induces strong dipole-dipole interactions, favoring monoclinic packing (e.g., P2₁/c space group). In contrast, methoxy or hydroxy substituents promote hydrogen bonding, leading to orthorhombic polymorphs . X-ray studies reveal that nitro-phenyl derivatives exhibit tighter π-π stacking (3.5 Å interplanar distance) .

Q. Can density functional theory (DFT) predict electronic properties of this compound?

Yes. DFT frameworks (e.g., B3LYP/6-31G*) model the electron-withdrawing nitro group’s impact on the acrylate moiety. Calculated HOMO-LUMO gaps (~4.2 eV) align with experimental UV-Vis data, suggesting applications in optoelectronics .

Q. What factors govern fluorescence behavior in related acrylate derivatives?

Conjugation length and substituent electronic effects dictate fluorescence. Nitro groups quench emission via photoinduced electron transfer (PET), while electron-donating groups (e.g., -OCH₃) enhance quantum yields (Φ = 0.45) . Time-resolved spectroscopy can quantify excited-state lifetimes.

Q. How do reaction conditions affect catalytic efficiency and yield?

A comparative study of catalysts reveals:

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| Quinine | 87 | 2 |

| [BMIM]BF₄ | 92 | 1.5 |

| Piperidine | 72 | 4 |

| Ultrasonic irradiation reduces time by 50% via cavitation-enhanced mass transfer . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.